molecular formula C8H5ClN2O2 B13661868 2-Chloroquinoxaline-6,7-diol

2-Chloroquinoxaline-6,7-diol

Cat. No.: B13661868
M. Wt: 196.59 g/mol
InChI Key: ZZPSELLAJDWWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinoxaline-6,7-diol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a chloro substituent at the second position and hydroxyl groups at the sixth and seventh positions of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoxaline-6,7-diol typically involves the chlorination of quinoxaline derivatives followed by hydroxylation. One common method involves the reaction of 2-chloroquinoxaline with hydroxylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoxaline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroquinoxaline-6,7-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroquinoxaline-6,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinoxaline: Similar structure but with a methoxy group instead of a chloro group.

    6-Chloro-2-phenoxyquinoxaline: Contains a phenoxy group instead of hydroxyl groups.

    Quinoxaline-2-carboxylate-1,4-dioxide: Contains carboxylate and dioxide groups

Uniqueness

2-Chloroquinoxaline-6,7-diol is unique due to the presence of both chloro and hydroxyl groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloroquinoxaline-6,7-diol

InChI

InChI=1S/C8H5ClN2O2/c9-8-3-10-4-1-6(12)7(13)2-5(4)11-8/h1-3,12-13H

InChI Key

ZZPSELLAJDWWJD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.